N-(4-acetylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with an isopropyl group at position 5, linked to an indole ring at position 2. The indole nitrogen is connected via an acetamide bridge to a 4-acetylphenyl group.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14(2)22-25-26-23(30-22)20-12-17-6-4-5-7-19(17)27(20)13-21(29)24-18-10-8-16(9-11-18)15(3)28/h4-12,14H,13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOOZDOYIVUMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Coupling of the Indole and Oxadiazole Rings: The indole and oxadiazole rings can be coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the oxadiazole ring.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole-oxadiazole intermediate is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or oxadiazole rings using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced indole or oxadiazole derivatives.
Substitution: Formation of substituted acetylphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-acetylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has been investigated for its biological activities, particularly as an anti-inflammatory and analgesic agent. The compound's structure suggests that it may interact with various biological targets, potentially leading to therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study focusing on the anti-inflammatory properties of similar compounds highlighted the importance of the oxadiazole moiety in enhancing anti-inflammatory effects. The results indicated that derivatives with this structure exhibited significant inhibition of pro-inflammatory cytokines, suggesting that this compound could demonstrate similar efficacy in reducing inflammation .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that indole derivatives often possess cytotoxic activity against various cancer cell lines. The presence of the acetylphenyl and oxadiazole groups may enhance this activity by promoting apoptosis or inhibiting tumor growth.
Data Table: Cytotoxic Activity Against Cancer Cell Lines
This table summarizes the cytotoxic effects observed in vitro, demonstrating the compound's potential as a lead candidate for further development in cancer therapy.
Antimicrobial Activity
Another promising application lies in the compound's antimicrobial properties. Studies have shown that compounds containing oxadiazole rings exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
In a comparative study of various oxadiazole derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, indicating a potential role as an alternative antimicrobial agent .
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Preliminary studies suggest that the compound may exert its effects through modulation of specific signaling pathways involved in inflammation and cell proliferation.
Mechanistic Insights
Research suggests that compounds with similar structures can inhibit key enzymes involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced synthesis of inflammatory mediators like prostaglandins and leukotrienes .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound 1 : 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide ()
- Structural Difference : Replaces the 4-acetylphenyl group with a 4-(trifluoromethyl)phenyl moiety.
- Impact : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the acetyl group, which may alter pharmacokinetics .
Compound 2 : N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
- Structural Difference : Features a sulfanyl (-S-) linker instead of a direct acetamide bridge and substitutes the indole-1-yl group with indol-3-ylmethyl.
Table 1: Substituent Comparison
Oxadiazole-Indole Hybrids with Bioactivity Data
Compound 3 : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t, )
- Key Features : Chloro and methyl substituents on the phenyl ring; sulfanyl linker.
- Bioactivity : Exhibits α-glucosidase inhibition (IC₅₀ = 12.3 µM) and moderate BChE inhibition (37% at 100 µM) .
Compound 4 : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a, )
- Key Features : Benzofuran replaces indole; chloro substituent on phenyl.
- Bioactivity : Demonstrates antimicrobial activity against E. coli and S. aureus (MIC = 8 µg/mL) .
Table 2: Bioactivity Comparison
Derivatives with Heterocyclic Modifications
Compound 5 : 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b, )
- Structural Difference: Replaces indole with phthalazinone and introduces a sulfamoylphenyl group.
- Physicochemical Property : High melting point (>300°C), indicating thermal stability .
Compound 6 : N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a, )
- Structural Difference : Pyridine and thiazole rings replace indole and phenyl groups.
- Bioactivity : Designed as acetylcholinesterase inhibitors (AChE), though specific data are pending .
Table 3: Heterocyclic Modifications
Biological Activity
N-(4-acetylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Indole Ring : Known for its diverse biological activities.
- Oxadiazole Ring : Often associated with pharmacological properties.
- Acetylphenyl Group : Enhances solubility and bioactivity.
The molecular formula for this compound is with an InChI key of InChI=1S/C24H24N4O3/c1-15(2)12-23-26-27-24(31-23)21-13-18-6-4-5-7-20(18)28(21)14-22(30)25-19-10-8-17(9-11-19)16(3)29/h4-11,13,15H,12,14H2,1-3H3,(H,25,30) .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding alters their activity, leading to various biological effects. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell proliferation and apoptosis .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. An IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 9.4 µM for certain analogs .
- Mechanistic Insights : Molecular dynamics simulations indicate that the compound interacts with proteins primarily through hydrophobic contacts, suggesting a mechanism similar to other known anticancer agents .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Bacterial Inhibition : The compound exhibited activity against both Gram-positive and Gram-negative bacteria in disc diffusion assays. Specific IC50 values have not been universally established but suggest promising antibacterial properties .
- Comparison with Standards : The activity was comparable to established antimicrobial agents, indicating its potential as a therapeutic candidate .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications in the chemical structure significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on Indole Ring | Increased binding affinity to target proteins |
| Variations in Oxadiazole Group | Enhanced cytotoxicity against cancer cells |
| Acetyl Group Presence | Improved solubility and bioavailability |
Case Study 1: Antitumor Efficacy
In a study conducted by Evren et al. (2019), derivatives of oxadiazole were synthesized and tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that compounds with similar structural features to this compound exhibited significant selectivity and potency against these cell lines .
Case Study 2: Antimicrobial Screening
A library of compounds including N-(4-acetylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-y]-1H-indol}-acetamide was screened against various bacterial strains. The results showed promising antibacterial activity with some derivatives outperforming traditional antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4-acetylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide?
- Methodological Answer : The synthesis typically involves: (i) Cyclization of thiosemicarbazide intermediates with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole ring . (ii) Coupling the oxadiazole-containing indole core with the acetylphenyl acetamide group via carbodiimide-mediated (e.g., EDC/HOBt) amidation . (iii) Purification via column chromatography and characterization using -NMR, -NMR, and HRMS to confirm structural integrity .
Q. How is the compound characterized to verify its structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies indole protons (δ 7.0–8.5 ppm) and oxadiazole-related CH groups (δ 1.2–1.5 ppm for propan-2-yl) . -NMR confirms carbonyl (C=O) signals at ~170 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] vs. calculated) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the oxadiazole-indole system (if single crystals are obtainable) .
Q. What in vitro assays are used to screen its biological activity?
- Methodological Answer :
- Anticancer Activity : MTS/Proliferation assays against cancer cell lines (e.g., MCF-7, HepG2) to measure IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting Bcl-2/Mcl-1 or lipoxygenase (LOX) to assess binding affinity .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the propan-2-yl group on the oxadiazole with bulkier (e.g., tert-butyl) or electron-withdrawing (e.g., nitro) groups to modulate steric/electronic effects .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with targets like Bcl-2’s hydrophobic groove .
- Bioisosteric Replacement : Substitute the acetylphenyl group with sulfonamide or heteroaromatic moieties to enhance solubility or binding .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Purity Validation : Re-test compounds using HPLC (>95% purity) to exclude impurities as confounding factors .
- Orthogonal Assays : Confirm apoptosis induction via flow cytometry (Annexin V/PI staining) if MTS data is inconsistent .
Q. What computational strategies predict this compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and LD values based on structural alerts (e.g., oxadiazole-related mutagenicity risks) .
Q. How can solubility and bioavailability challenges be addressed during formulation?
- Methodological Answer :
- Salt Formation : React with hydrochloric acid to improve aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance cellular uptake .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group for pH-dependent release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
